![molecular formula C19H14ClN5O2S B2531700 1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone CAS No. 863500-97-4](/img/structure/B2531700.png)
1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
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Description
Molecular Structure Analysis
This compound contains a triazole group, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The presence of the triazole group allows the compound to readily bind in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Synthesis and Chemical Reactions
The compound 1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone is involved in complex organic reactions, leading to the formation of various heterocyclic compounds. For instance, reactions involving active methylene compounds can yield a variety of heterocycles, including pyrimidinone and thiazole derivatives, which are significant in medicinal chemistry for their potential biological activities (I. Shibuya, 1984). Furthermore, the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids showcases the compound's utility in generating conformationally constrained molecules, which can be crucial for drug design (F. Clerici, M. L. Gelmi, D. Pocar, 1999).
Antimicrobial Applications
Compounds synthesized from 1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone have shown promising antimicrobial properties. For example, certain derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents (Ravi P Kumar et al., 2009). Similarly, some 1,2,4-triazole derivatives exhibit good to moderate antimicrobial activities, suggesting their applicability in developing new antimicrobial therapies (H. Bektaş et al., 2007).
Anticancer and Antagonistic Properties
Certain synthesized molecules based on the compound have displayed moderate anticancer activity, indicating their potential use in cancer treatment (Lu Jiu-fu et al., 2015). Moreover, derivatives such as 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been evaluated as potent and selective serotonin 5-HT6 receptor antagonists, which could be beneficial in treating various central nervous system disorders (A. Ivachtchenko et al., 2010).
Herbicide Activity
The compound and its derivatives have also found applications in agriculture, particularly as herbicides. Their efficacy in controlling a broad spectrum of vegetation at low application rates has been documented, contributing to sustainable agricultural practices (M. Moran, 2003).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S/c1-27-15-8-6-14(7-9-15)25-18-17(23-24-25)19(22-11-21-18)28-10-16(26)12-2-4-13(20)5-3-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFAYIQXPMRXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)C4=CC=C(C=C4)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
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